molecular formula C4H8BNO3 B14155644 [(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid

[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid

Katalognummer: B14155644
Molekulargewicht: 128.92 g/mol
InChI-Schlüssel: COFYCJNFQNVBGO-WJPDYIDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid typically involves the reaction of a suitable boronic acid derivative with a methoxyimino compound under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or other oxidized forms.

    Reduction: The compound can be reduced to form different boron-containing species.

    Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronate esters, while substitution reactions can produce a variety of functionalized boronic acid derivatives.

Wissenschaftliche Forschungsanwendungen

[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of [(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The pathways involved may include the inhibition of specific enzymes or the modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other boronic acids and boronate esters, such as phenylboronic acid and pinacolborane. These compounds share the boronic acid functional group but differ in their substituents and overall structure.

Uniqueness

[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid is unique due to its methoxyimino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where other boronic acids may not be as effective .

Eigenschaften

Molekularformel

C4H8BNO3

Molekulargewicht

128.92 g/mol

IUPAC-Name

[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid

InChI

InChI=1S/C4H8BNO3/c1-9-6-4-2-3-5(7)8/h2-4,7-8H,1H3/b3-2+,6-4+

InChI-Schlüssel

COFYCJNFQNVBGO-WJPDYIDTSA-N

Isomerische SMILES

B(/C=C/C=N/OC)(O)O

Kanonische SMILES

B(C=CC=NOC)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.